molecular formula C8H7BrN4 B2500833 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile CAS No. 1855798-39-8

1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile

Cat. No.: B2500833
CAS No.: 1855798-39-8
M. Wt: 239.076
InChI Key: HDXOKUMPQBYMBR-UHFFFAOYSA-N
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Description

1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile is a chemical compound with the molecular formula C8H7BrN4 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and contains a bromopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile typically involves the reaction of 5-bromopyrimidine with azetidine-3-carbonitrile under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, to form the desired product. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of a base, such as sodium hydride, and a polar aprotic solvent, such as dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The bromopyrimidine moiety can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or disrupt cellular processes, resulting in various biological effects. The azetidine ring may also contribute to the compound’s activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyrimidine: A simpler compound with similar structural features but lacking the azetidine and carbonitrile groups.

    Azetidine-3-carbonitrile: Contains the azetidine and carbonitrile groups but lacks the bromopyrimidine moiety.

    1-(5-Chloropyrimidin-2-yl)azetidine-3-carbonitrile: Similar structure with a chlorine atom instead of a bromine atom.

Uniqueness

1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile is unique due to the combination of the bromopyrimidine moiety and the azetidine-3-carbonitrile structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The presence of the bromine atom enhances its reactivity in substitution reactions, while the azetidine ring provides rigidity and stability to the molecule.

Biological Activity

1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C8H8BrN3
  • CAS Number : 1855798-39-8

The presence of the bromopyrimidine moiety is crucial for its biological activity, particularly in targeting specific enzymes and pathways.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in critical biochemical pathways, including those related to cancer proliferation and antimicrobial resistance.
  • Molecular Interactions : The azetidine ring may facilitate binding to active sites on proteins, affecting their functionality. This can lead to alterations in cellular signaling pathways and metabolic processes.

Anticancer Properties

Recent studies have indicated that compounds structurally related to this compound exhibit promising anticancer activities. For instance:

  • In vitro Studies : Research has demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines, including Jurkat (leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. The IC50 values suggest significant cytotoxic effects, with some compounds showing values as low as 4.64μM4.64\,\mu M for Jurkat cells .

Antimicrobial Activity

Compounds within the same class have also been evaluated for their antimicrobial properties:

  • Multidrug-resistant Tuberculosis (MDR-TB) : Certain derivatives have shown activity against MDR-TB strains, highlighting their potential as new therapeutic agents in combating resistant bacterial infections .

Study 1: Anticancer Efficacy

A study focused on a related compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), demonstrated significant anticancer activity through:

  • Cell Cycle Arrest : BPU effectively arrested the cell cycle in the sub-G1 phase, indicating apoptosis induction.
  • Antiangiogenic Effects : In vivo assays revealed that BPU inhibited angiogenesis, crucial for tumor growth and metastasis .

Study 2: Enzyme Targeting

Research has identified that similar compounds can selectively inhibit matrix metalloproteinases (MMPs), which are implicated in tumor progression and metastasis. The binding affinities were reported with docking scores indicating strong interactions with MMPs .

Data Table: Biological Activities Summary

Activity TypeRelated CompoundAssay TypeIC50 ValueReference
Anticancer1-(5-bromopyrazin-2-yl)-BPUMTT Assay4.64μM4.64\,\mu M
Antimicrobial1-(5-Bromopyrimidin-2-yl)azetidineMDR-TB InhibitionNot specified
Enzyme InhibitionSimilar derivativesDocking Studies-9.0 kcal/mol

Properties

IUPAC Name

1-(5-bromopyrimidin-2-yl)azetidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4/c9-7-2-11-8(12-3-7)13-4-6(1-10)5-13/h2-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXOKUMPQBYMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=N2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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